tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate
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Overview
Description
tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group, which is a bulky substituent that can influence the reactivity and stability of the molecule. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate, can be achieved through several methods. One common method involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride diethyl etherate . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters can be scaled up using continuous flow processes. These processes involve the use of microreactors that allow for precise control of reaction conditions, leading to higher yields and reduced waste . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the molecule, making it more resistant to certain types of reactions .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines or alcohols .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a substrate for enzyme-catalyzed reactions. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules . The compound can act as an inhibitor or activator of certain enzymes, depending on the specific context and conditions .
Comparison with Similar Compounds
tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate can be compared with other similar compounds, such as this compound and this compound . These compounds share similar structural features but may differ in their reactivity and applications. The presence of the tert-butyl group in this compound makes it unique in terms of its stability and resistance to certain types of reactions .
Properties
CAS No. |
921199-62-4 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C12H20O4/c1-8(6-7-13)10(9(2)14)11(15)16-12(3,4)5/h7-8,10H,6H2,1-5H3/t8-,10?/m1/s1 |
InChI Key |
UPEYBZYVTZCANU-HNHGDDPOSA-N |
Isomeric SMILES |
C[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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